molecular formula C20H17NO3 B12901544 3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole CAS No. 112176-06-4

3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole

Cat. No.: B12901544
CAS No.: 112176-06-4
M. Wt: 319.4 g/mol
InChI Key: ANRIRPBZGQPSKH-UHFFFAOYSA-N
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Description

3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole is a complex organic compound that features a unique structure combining anthracene, dioxepine, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. For instance, the reaction between anthracenenitrile oxide and a suitable dipolarophile, such as N-Boc protected (S)-alanine allyl ester, can yield the desired compound . The reaction is usually carried out in dichloromethane (DCM) at room temperature, and the product is isolated through column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline or isoxazolidine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Isoxazoline or isoxazolidine derivatives.

    Substitution: Brominated or nitrated anthracene derivatives.

Mechanism of Action

The mechanism of action of 3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole is largely dependent on its application. In biological systems, it may interact with specific molecular targets such as proteins or nucleic acids, leading to changes in cellular function. The compound’s fluorescent properties enable it to act as a probe, allowing researchers to visualize and track molecular interactions within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole is unique due to its combination of anthracene, dioxepine, and isoxazole moieties, which confer distinct chemical and physical properties. This structural uniqueness allows for diverse applications, particularly in fields requiring specific fluorescence characteristics and reactivity profiles.

Properties

CAS No.

112176-06-4

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

3-anthracen-9-yl-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole

InChI

InChI=1S/C20H17NO3/c1-3-7-15-13(5-1)9-14-6-2-4-8-16(14)19(15)20-17-10-22-12-23-11-18(17)24-21-20/h1-9,17-18H,10-12H2

InChI Key

ANRIRPBZGQPSKH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(COCO1)ON=C2C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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